molecular formula C25H26N2O4S B1226376 4-[[(3,4-Dimethoxyphenyl)methyl-[(4-methylanilino)-sulfanylidenemethyl]amino]methyl]benzoic acid

4-[[(3,4-Dimethoxyphenyl)methyl-[(4-methylanilino)-sulfanylidenemethyl]amino]methyl]benzoic acid

Cat. No. B1226376
M. Wt: 450.6 g/mol
InChI Key: YXXZISODYHJJAV-UHFFFAOYSA-N
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Description

4-[[(3,4-dimethoxyphenyl)methyl-[(4-methylanilino)-sulfanylidenemethyl]amino]methyl]benzoic acid is a member of thioureas.

Scientific Research Applications

Synthesis and Structural Characterization

A study by Bem et al. (2018) involved the synthesis of novel derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid, showcasing the potential for creating new compounds with unique chemical properties, which could include derivatives of 4-[[(3,4-Dimethoxyphenyl)methyl-[(4-methylanilino)-sulfanylidenemethyl]amino]methyl]benzoic acid (Bem et al., 2018).

Antioxidant Properties

The antioxidant ability of derivatives similar to the subject compound was explored by Hussain (2016). This study indicates the relevance of these compounds in researching antioxidant properties, which could include examining the antioxidant capacity of 4-[[(3,4-Dimethoxyphenyl)methyl-[(4-methylanilino)-sulfanylidenemethyl]amino]methyl]benzoic acid (Hussain, 2016).

Antimicrobial and Anti-Proliferative Potential

Zarafu (2020) conducted a study to evaluate the anti-proliferative and antimicrobial activity of some derivatives of 3,5-dinitro4-methoxyamino-benzoic acid, indicating a potential area of application for derivatives of 4-[[(3,4-Dimethoxyphenyl)methyl-[(4-methylanilino)-sulfanylidenemethyl]amino]methyl]benzoic acid in antimicrobial and anti-cancer research (Zarafu, 2020).

Cardioprotective Effects

A study by Liu et al. (2011) on Leonurine-cysteine analog conjugates revealed cardioprotective effects, which could guide research into similar protective effects of 4-[[(3,4-Dimethoxyphenyl)methyl-[(4-methylanilino)-sulfanylidenemethyl]amino]methyl]benzoic acid derivatives (Liu et al., 2011).

properties

Product Name

4-[[(3,4-Dimethoxyphenyl)methyl-[(4-methylanilino)-sulfanylidenemethyl]amino]methyl]benzoic acid

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

4-[[(3,4-dimethoxyphenyl)methyl-[(4-methylphenyl)carbamothioyl]amino]methyl]benzoic acid

InChI

InChI=1S/C25H26N2O4S/c1-17-4-11-21(12-5-17)26-25(32)27(15-18-6-9-20(10-7-18)24(28)29)16-19-8-13-22(30-2)23(14-19)31-3/h4-14H,15-16H2,1-3H3,(H,26,32)(H,28,29)

InChI Key

YXXZISODYHJJAV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=S)N(CC2=CC=C(C=C2)C(=O)O)CC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N(CC2=CC=C(C=C2)C(=O)O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[(3,4-Dimethoxyphenyl)methyl-[(4-methylanilino)-sulfanylidenemethyl]amino]methyl]benzoic acid

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